N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-8-11(5-6-12(10)21-2)9-14(20)17-16-19-18-15(23-16)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBGFQZODCBVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the proteinaldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various pathologies related to diabetes and inflammation.
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, are known to exhibit a broad spectrum of biological activities. They are often involved in interactions with various enzymes and receptors, leading to changes in cellular processes.
Biochemical Pathways
Given the potential target of aldose reductase, it could be inferred that the compound may influence thepolyol pathway . This pathway is involved in glucose metabolism and its dysregulation can lead to complications in diabetes and other metabolic disorders.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The oxadiazole moiety is particularly notable for its ability to modulate enzyme activity and influence receptor interactions, which can lead to various pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling pathways.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation in various cancer cell lines .
- Antimicrobial Activity : The presence of the furan ring enhances the antimicrobial properties of the compound. In vitro assays indicate effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The table below highlights key structural analogs and their distinguishing features:
*Molecular weight estimated based on structurally similar compounds (e.g., ).
Pharmacological Activity
Antifungal Activity
- LMM11 : Demonstrated efficacy against Candida albicans via thioredoxin reductase inhibition. The sulfamoyl benzamide group likely enhances target binding compared to acetamide derivatives .
Anticancer Activity
- Compound 8 (): Exhibited cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, with MMP-9 inhibition as a proposed mechanism. The tetrahydronaphthalenyl group may enhance lipophilicity and membrane penetration .
- Target Compound : The 4-methoxy-3-methylphenyl group could modulate solubility and receptor interactions, though anticancer activity remains unexplored.
Enzyme Inhibition
- 8t, 8u, 8v, 8w () : Varied substituents (chloro, ethoxy, nitro) on the phenyl acetamide moiety influenced activity against LOX, α-glucosidase, and BChE. Electron-withdrawing groups (e.g., nitro in 8v) may enhance enzyme binding .
- Target Compound : The 4-methoxy group (electron-donating) might favor interactions with enzymes requiring polar interactions, though experimental validation is needed.
Physicochemical Properties
- In contrast, the methoxy group in the target compound may balance solubility and permeability .
- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, which could limit binding to certain targets compared to unsubstituted analogs like the 2-methoxyphenyl derivative .
Q & A
Q. What are the optimized synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide, and how do reaction conditions impact yield?
The synthesis typically involves cyclization of furan-2-carbohydrazine derivatives with substituted phenylacetic acids under dehydrating conditions. Key steps include oxadiazole ring formation via hydrazide intermediates and subsequent coupling reactions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical; for example, using DMF as a solvent and K₂CO₃ as a base improves yields by 15–20% compared to acetone-based systems . Purity is enhanced via recrystallization in ethanol, as noted in multi-step protocols .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm for furan and phenyl groups) and acetamide NH signals (δ 10.2–10.8 ppm).
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 369.4) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
Standard assays include:
- Antimicrobial Activity : Disk diffusion against S. aureus and E. coli (MIC determination via broth microdilution) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Potential : Carrageenan-induced rat paw edema model to assess anti-exudative activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies reveal that:
- Furan substitution : Electron-rich furans (e.g., 2-methylfuran) improve antimicrobial activity by 30% compared to unsubstituted analogs .
- Methoxy positioning : Para-methoxy groups on the phenyl ring enhance solubility and binding to COX-2 active sites, as shown in docking studies .
- Oxadiazole modifications : Replacing sulfur with selenium in the oxadiazole ring increases anticancer potency but reduces metabolic stability .
Q. What computational methods are suitable for predicting target interactions and resolving contradictory bioactivity data?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like COX-2 or acetylcholinesterase. For example, furan-oxadiazole hybrids show stronger hydrogen bonding with COX-2 (ΔG = -9.2 kcal/mol) than triazole analogs .
- MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes, explaining discrepancies in IC₅₀ values across cell lines .
- QSAR Models : Use descriptors like logP and polar surface area to correlate substituent effects with anti-inflammatory activity (R² > 0.85 in MLR models) .
Q. How can conflicting data on cytotoxicity and selectivity be resolved methodologically?
- Assay Standardization : Compare results using identical cell lines (e.g., NCI-60 panel) and normalization to positive controls (e.g., doxorubicin).
- Metabolic Profiling : LC-MS/MS identifies metabolites responsible for off-target effects in hepatic microsomes .
- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Derivatives with SI > 3 are prioritized for in vivo testing .
Methodological Considerations for Data Contradictions
Q. What strategies validate synthetic reproducibility when yields vary across studies?
- Reaction Monitoring : Use TLC/HPLC to track intermediate formation (e.g., hydrazide intermediates at Rf = 0.5 in ethyl acetate/hexane) .
- Catalyst Screening : Test alternatives like Pd/C or NiCl₂ for coupling steps, which may resolve yield disparities (e.g., 65% vs. 45% with K₂CO₃) .
Q. How to address inconsistencies in biological activity across similar analogs?
- Dose-Response Curves : Ensure assays use 6–8 concentration points to avoid false negatives.
- Biological Replicates : Perform triplicate experiments with fresh compound batches to rule out degradation .
- Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
